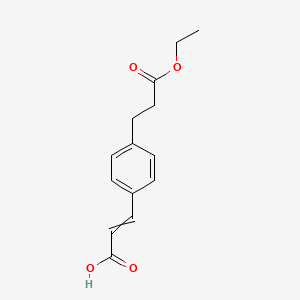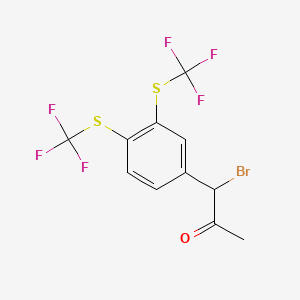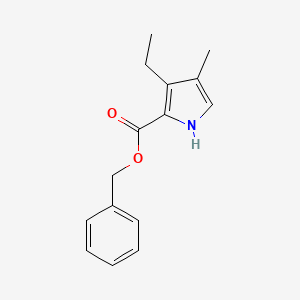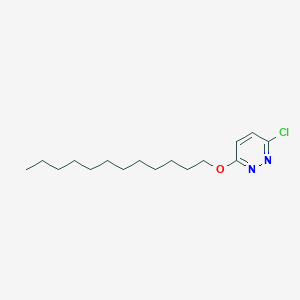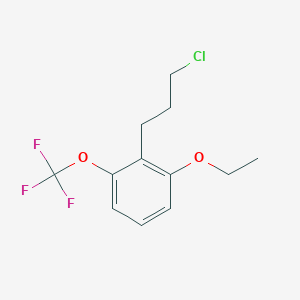
1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethoxy group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene derivative with a 3-chloropropyl halide under basic conditions. The ethoxy group can be introduced via an etherification reaction, while the trifluoromethoxy group is often added using a trifluoromethylation reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or recrystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products include 1-(3-aminopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene or 1-(3-mercaptopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene.
Oxidation: Products include 1-(3-chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzaldehyde or 1-(3-chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzoic acid.
Reduction: Products include 1-(3-chloropropyl)-2-ethoxy-6-(trifluoromethoxy)cyclohexane.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene exerts its effects depends on its specific interactions with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The 3-chloropropyl group can participate in covalent bonding with nucleophilic sites on biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
- 1-(3-Chloropropyl)-2-methoxy-6-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-2-ethoxy-6-(difluoromethoxy)benzene
Uniqueness: 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both ethoxy and trifluoromethoxy groups can impart distinct electronic and steric properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H14ClF3O2 |
|---|---|
Poids moléculaire |
282.68 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-1-ethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-10-6-3-7-11(18-12(14,15)16)9(10)5-4-8-13/h3,6-7H,2,4-5,8H2,1H3 |
Clé InChI |
BHHXBLWAYIXFGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC=C1)OC(F)(F)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


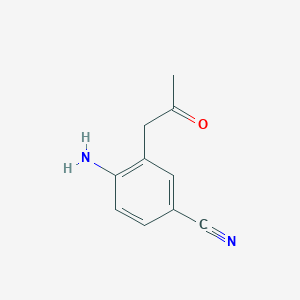
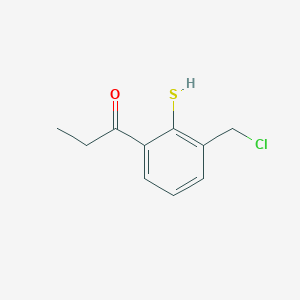
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide](/img/structure/B14069995.png)

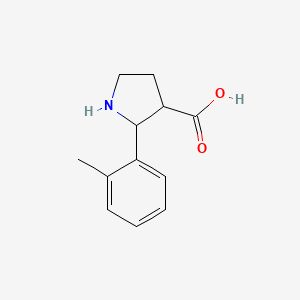
![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)

